molecular formula C11H13NO2 B256936 1-Ethyl-5-methoxy-1H-indole-2(3H)-one

1-Ethyl-5-methoxy-1H-indole-2(3H)-one

Cat. No.: B256936
M. Wt: 191.23 g/mol
InChI Key: XOPWNYWRNPHVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-5-methoxy-1H-indole-2(3H)-one is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It features an indole scaffold, a privileged structure in medicinal chemistry and pharmaceutical research due to its prevalence in biologically active molecules . Indole derivatives are a significant area of investigation because they demonstrate a wide spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antimicrobial, and antifungal properties . The indole nucleus itself is a fundamental building block for the synthesis of more complex, functionalized molecules, serving as a key intermediate in developing novel chemical entities for various applications . As a substituted indole, this compound is primarily valued as a chemical reagent for use in research and development settings, particularly in synthetic organic chemistry and drug discovery efforts where it can be used to explore structure-activity relationships or to build more complex molecular architectures . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-ethyl-5-methoxy-3H-indol-2-one

InChI

InChI=1S/C11H13NO2/c1-3-12-10-5-4-9(14-2)6-8(10)7-11(12)13/h4-6H,3,7H2,1-2H3

InChI Key

XOPWNYWRNPHVME-UHFFFAOYSA-N

SMILES

CCN1C(=O)CC2=C1C=CC(=C2)OC

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)OC

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1-Ethyl-5-methoxy-1H-indole-2(3H)-one has garnered attention for its anticancer properties . Research indicates that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines, including:

  • MCF-7 : Breast cancer
  • A549 : Lung cancer
  • HCT116 : Colon cancer

The presence of the methoxy group is believed to enhance the compound's ability to penetrate biological membranes, facilitating interaction with cellular targets .

The biological activity of this compound extends beyond anticancer effects. It has been investigated for:

  • Antimicrobial Properties : Similar indole derivatives have shown potential as antimicrobial agents.
  • Neuroprotective Effects : Some studies suggest that indole derivatives may have neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Case Studies and Research Findings

Numerous studies have explored the therapeutic potential of this compound and its derivatives. Here are some notable findings:

StudyFocusResults
Souli et al. (2008)Anticancer ActivityDemonstrated cytotoxic effects on MCF-7 and A549 cell lines .
Chai et al. (2006)Antiviral PropertiesInvestigated the antiviral potential of related indole compounds .
Recent Polymorphism StudyStructural AnalysisIdentified new polymorphs of related compounds using X-ray diffraction, enhancing understanding of their structural properties .

Comparison with Similar Compounds

Core Structural Analogues

Compound Name Core Structure Substituents Key Features
1-Ethyl-5-methoxy-1H-indole-2(3H)-one Indole-2(3H)-one N1: Ethyl; C5: Methoxy Enhanced lipophilicity due to ethyl group; methoxy may influence electronic properties .
Ethyl 5-methoxyindole-2-carboxylate Indole-2-carboxylate C2: Ethoxycarbonyl; C5: Methoxy Ester group increases polarity compared to ketone; potential for hydrolysis .
5-Fluoro-3-(2-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl-1H-indole Indole C3: Triazole-ethyl; C5: Fluoro Fluorine enhances metabolic stability; triazole improves binding affinity .
1-(4-Methyl-benzyl)-1H-benzimidazol-2(3H)-one Benzimidazol-2(3H)-one N1: 4-Methylbenzyl Planar benzimidazolone core with hydrogen-bonding capacity; anti-inflammatory potential .

Physicochemical Properties

  • Lipophilicity : The ethyl group in this compound likely increases logP compared to unsubstituted indole-2(3H)-one, enhancing membrane permeability but reducing aqueous solubility .
  • Hydrogen Bonding : The ketone at C2 and methoxy at C5 provide hydrogen-bond acceptors, critical for interactions with biological targets .

Research Findings and Data

Comparative Pharmacological Data

Compound Class Model System Activity (IC50/ED50) Reference
Quinazolin-4(3H)-ones Acetic acid-induced writhing (mice) ED50: 12–25 mg/kg
Benzimidazol-2(3H)-ones Carrageenan-induced edema (rats) IC50: 18–35 µM
Triazole-indoles DPPH radical scavenging assay IC50: 8–15 µM

Key Differentiators of this compound

  • Substituent Synergy : The ethyl group at N1 and methoxy at C5 may synergize to enhance both lipophilicity and target engagement compared to simpler analogs.

Q & A

Q. What are the recommended synthetic routes for 1-Ethyl-5-methoxy-1H-indole-2(3H)-one?

A common approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under nitrogen, as demonstrated for structurally similar indole derivatives. For example, dissolving azidoethyl intermediates in PEG-400:DMF mixtures with CuI and alkyne reagents (e.g., 4-ethynylanisole) yields triazole-linked indoles after 12-hour stirring, extraction with ethyl acetate, and chromatographic purification (30–42% yields) . Alternative routes include condensation reactions, such as nitrovinylindole synthesis via refluxing indole-3-carbaldehydes with NH4OAc in nitromethane .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

Key NMR features for indole derivatives include:

  • 1H NMR : Methoxy groups resonate at δ 3.6–3.8 ppm, ethyl substituents show triplet/triplet splitting (e.g., δ 4.59 ppm for -CH2- adjacent to triazole), and indole NH protons appear as broad singlets (δ ~8.6 ppm) .
  • 13C NMR : Carbonyl carbons (e.g., lactam or ester) appear at δ 165–175 ppm, while aromatic carbons range from δ 100–130 ppm .
  • 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in overlapping signals by correlating proton and carbon shifts .

Advanced Research Questions

Q. What strategies resolve contradictions between computational models and experimental data for indole derivatives?

  • Cross-validate computational predictions (e.g., DFT-optimized geometries) with crystallographic data. For example, SHELXL refinement (using SHELX programs) can reconcile bond-length discrepancies in X-ray structures .
  • Iterative refinement: Adjust force-field parameters in molecular dynamics simulations using experimental NMR or thermal decomposition data (e.g., TGA/DSC profiles) .

Q. How does crystallographic software like SHELXL enhance structural accuracy for this compound?

SHELXL employs least-squares refinement against high-resolution X-ray data, optimizing parameters like anisotropic displacement and hydrogen bonding. For example, ORTEP-III (with SHELX integration) visualizes thermal ellipsoids to assess positional uncertainty, critical for confirming methoxy/ethyl group conformations . Advanced features like twin refinement address data from non-merohedral twinning, common in indole crystals .

Q. What methodologies optimize reaction yields for indole derivatives under mild conditions?

  • Catalyst Screening : CuI in PEG-400:DMF (3:1) improves regioselectivity in click reactions, minimizing byproducts .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of nitrovinyl intermediates .
  • Temperature Control : Refluxing nitromethane at 60–80°C accelerates condensation without decomposition .

Q. How can thermal decomposition studies inform the stability of this compound?

Thermogravimetric analysis (TGA) under nitrogen identifies decomposition onset temperatures. For example, ethyl-substituted indoles typically degrade at 200–250°C, with mass loss correlating to ethyl/methoxy group elimination. Differential scanning calorimetry (DSC) detects melting points and phase transitions, critical for storage and handling protocols .

Data Analysis and Interpretation

Q. What techniques validate purity and molecular weight of synthesized indole derivatives?

  • HPLC : Purity ≥95% confirmed using C18 columns with acetonitrile/water gradients (retention time ~10–15 min) .
  • HRMS : FAB-HRMS provides exact mass (e.g., m/z 335.1512 [M+H]+) to verify molecular formula .

Q. How are crystallographic data repositories utilized in structural studies of indole derivatives?

Databases like the Cambridge Structural Database (CSD) archive indole crystal structures (e.g., CCDC entries for bis-indolylalkanes). Cross-referencing bond angles/torsions with published data (e.g., Acta Crystallographica Section E) ensures consistency in reported geometries .

Methodological Best Practices

Q. What protocols mitigate oxidation during indole synthesis?

  • Conduct reactions under nitrogen/argon to protect air-sensitive intermediates (e.g., azides).
  • Add antioxidants (e.g., BHT) to reaction mixtures when isolating NH-containing indoles .

Q. How are regioselectivity challenges addressed in indole functionalization?

  • Directing Groups : Methoxy groups at C5 direct electrophilic substitution to C3/C7 positions .
  • Protection/Deprotection : Use Boc groups to temporarily block reactive NH sites during multi-step syntheses .

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